molecular formula C17H12BrFN4O B3025951 8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol CAS No. 2204237-96-5

8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol

Katalognummer: B3025951
CAS-Nummer: 2204237-96-5
Molekulargewicht: 387.2 g/mol
InChI-Schlüssel: GYEVJGLDGQYJCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

?-Hydroxyflubromazolam ist ein Derivat von Flubromazolam, einem hochwirksamen Designer-Benzodiazepin (DBZD). Es hat aufgrund seiner psychoaktiven Wirkungen Aufmerksamkeit auf dem Drogenmarkt erlangt .

2. Herstellungsmethoden

Die Syntheserouten für ?-Hydroxyflubromazolam sind nicht allgemein dokumentiert. Es ist wahrscheinlich, dass es durch Modifikationen der Stammverbindung Flubromazolam synthetisiert wird. Industrielle Produktionsmethoden bleiben proprietär und sind nicht öffentlich zugänglich.

Vorbereitungsmethoden

The synthetic routes for ?-hydroxy Flubromazolam are not widely documented. it is likely synthesized through modifications of the parent compound, Flubromazolam. Industrial production methods remain proprietary and are not publicly available.

Analyse Chemischer Reaktionen

?-Hydroxyflubromazolam unterliegt verschiedenen chemischen Reaktionen, darunter:

    Hydroxylierung: Einführung einer Hydroxylgruppe (OH) an bestimmten Positionen.

    Glucuronidierung: Konjugation mit Glucuronsäure unter Bildung wasserlöslicher Metaboliten.

    Weitere Phase-I-Reaktionen: Oxidation, Reduktion und Kombinationen davon.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für den eingesetzten Syntheseweg. Zu den Hauptprodukten, die gebildet werden, gehören hydroxylierte Metaboliten und Glucuronidkonjugate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Flubromazolam exhibits several pharmacological applications primarily due to its interaction with the GABA-A receptor in the central nervous system. This interaction produces calming effects similar to traditional benzodiazepines but may also involve additional neurotransmitter systems like serotonin and dopamine receptors. The following are key applications:

  • Anxiolytic Effects : Flubromazolam is being investigated for its potential use in treating anxiety disorders. Its ability to modulate GABAergic activity can lead to reduced anxiety levels.
  • Sedative and Hypnotic Properties : The compound may serve as a sedative or hypnotic agent, making it useful in managing insomnia or pre-operative sedation .
  • Muscle Relaxation : Due to its central nervous system depressant effects, Flubromazolam may also be effective in providing muscle relaxation for various medical conditions.

Comparative Analysis with Related Compounds

Flubromazolam shares structural similarities with other triazolobenzodiazepines. The following table compares it with notable compounds:

Compound NameStructural FeaturesBiological Activity
Flubromazolam Bromine and fluorine; triazole-benzodiazepine structureSedative/hypnotic effects
Clonazolam Contains chlorine; similar ring structureAnxiolytic properties
Deschloroetizolam Lacks chlorine; retains benzodiazepine coreSedative effects

This comparison illustrates the diversity within the triazolobenzodiazepine class while highlighting the unique features of Flubromazolam due to its specific halogen substitutions.

Case Studies and Research Findings

Research on Flubromazolam has included various studies examining its efficacy and safety profile:

  • Clinical Trials : Preliminary clinical trials have indicated that Flubromazolam may provide effective anxiety relief with a favorable safety profile compared to traditional benzodiazepines. However, further studies are necessary to confirm these findings and establish long-term safety .
  • Neurotransmitter Interaction Studies : Investigations into its interactions with serotonin and dopamine receptors suggest potential mood-enhancing properties beyond simple anxiolytic effects. These findings warrant further exploration to understand their implications for therapeutic use .

Wirkmechanismus

The exact mechanism by which ?-hydroxy Flubromazolam exerts its effects is not fully understood. It likely involves binding to GABA-A receptors, enhancing inhibitory neurotransmission, and leading to sedation and anxiolysis.

Vergleich Mit ähnlichen Verbindungen

?-Hydroxyflubromazolam ist aufgrund seiner Hydroxylgruppen-Substitution einzigartig. Zu ähnlichen Verbindungen gehören Flubromazolam, Clonazolam und andere Designer-Benzodiazepine .

Biologische Aktivität

8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol, commonly referred to as Flubromazolam, is a synthetic compound belonging to the class of triazolobenzodiazepines. This compound is characterized by its complex structure which includes a benzodiazepine core fused with a triazole ring and notable halogen substitutions (bromine and fluorine). It has garnered attention for its potential pharmacological properties, particularly in the realm of sedatives and anxiolytics.

  • Molecular Formula : C17H12BrFN4O
  • Molecular Weight : 371.206 g/mol
  • CAS Registry Number : 612526-40-6
  • IUPAC Name : this compound

Flubromazolam acts primarily through the modulation of the GABA-A receptor in the central nervous system. GABA (gamma-Aminobutyric acid) is the principal inhibitory neurotransmitter in the brain. The binding of Flubromazolam to GABA-A receptors enhances inhibitory neurotransmission, leading to sedative and anxiolytic effects. This mechanism is similar to that of classical benzodiazepines but may involve unique binding characteristics due to its structural modifications.

Pharmacological Effects

Flubromazolam exhibits several pharmacological effects:

  • Sedative/Hypnotic : It is primarily used for its calming effects, making it beneficial for treating anxiety disorders and sleep disturbances.
  • Anxiolytic : The compound shows promise in reducing anxiety levels through its interaction with neurotransmitter systems.

Comparative Biological Activity

The following table summarizes the biological activity of Flubromazolam compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Flubromazolam Contains bromine and fluorineSedative/hypnotic effects
Clonazolam Similar ring structure; contains chlorineAnxiolytic properties
Deschloroetizolam Lacks chlorine; retains benzodiazepine coreSedative effects

Case Studies and Research Findings

Research on Flubromazolam has focused on its efficacy and safety profile. Notable findings include:

  • Sedative Efficacy : Studies indicate that Flubromazolam has a higher potency compared to traditional benzodiazepines, suggesting it may require lower doses for similar therapeutic effects.
  • Side Effects Profile : Due to its potency, users have reported a range of side effects including drowsiness, dizziness, and potential dependency issues. Further investigations are warranted to assess long-term safety.
  • Neurotransmitter Interaction : Preliminary studies suggest that Flubromazolam may also interact with serotonin and dopamine receptors, indicating a broader spectrum of activity beyond GABA modulation.

Future Directions in Research

The unique structural features of Flubromazolam open avenues for further research:

  • Therapeutic Applications : Investigating its potential use in treating various anxiety disorders and insomnia.
  • Mechanistic Studies : Detailed studies on its binding affinities and interactions with other neurotransmitter systems could provide insights into its full pharmacological profile.

Eigenschaften

IUPAC Name

[8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEVJGLDGQYJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342429
Record name 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204237-96-5
Record name 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 2
Reactant of Route 2
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 3
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 4
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 5
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 6
Reactant of Route 6
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.